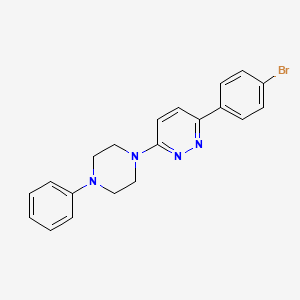![molecular formula C21H25NO5 B6028414 (3,4-dimethoxyphenyl){1-[3-(2-furyl)propanoyl]-3-piperidinyl}methanone](/img/structure/B6028414.png)
(3,4-dimethoxyphenyl){1-[3-(2-furyl)propanoyl]-3-piperidinyl}methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,4-dimethoxyphenyl){1-[3-(2-furyl)propanoyl]-3-piperidinyl}methanone, also known as Furanopropionyl-fentanyl (Fu-F), is a synthetic opioid drug that has gained popularity in recent years due to its potent analgesic effects. Fu-F is a derivative of fentanyl, a highly potent synthetic opioid that is used for the treatment of severe pain. Fu-F has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and potential future directions have been explored through scientific research.
作用机制
Fu-F acts on the mu-opioid receptor, which is a G protein-coupled receptor that is responsible for mediating the analgesic effects of opioids. Fu-F binds to the mu-opioid receptor with high affinity, resulting in the activation of G proteins and the inhibition of adenylate cyclase activity. This leads to a decrease in the production of cyclic AMP, which is responsible for the transmission of pain signals. The result is a reduction in pain perception and an increase in pain tolerance.
Biochemical and Physiological Effects:
Fu-F has been shown to have potent analgesic effects, with a higher potency compared to fentanyl. It has also been shown to have a lower risk of respiratory depression compared to fentanyl. Fu-F has been shown to have a short duration of action, with a half-life of approximately 2 hours. It is metabolized in the liver and excreted in the urine.
实验室实验的优点和局限性
Fu-F has several advantages for use in lab experiments, including its high potency and affinity for the mu-opioid receptor. It also has a lower risk of respiratory depression compared to fentanyl, which is a major concern with the use of opioids. However, Fu-F has a short duration of action and may not be suitable for experiments that require longer exposure times. It is also important to note that Fu-F is a controlled substance and must be handled with care.
未来方向
There are several potential future directions for the study of Fu-F. One area of interest is the development of Fu-F analogs with improved pharmacokinetic and pharmacodynamic properties. Another area of interest is the use of Fu-F in combination with other drugs for the treatment of pain and opioid addiction. Additionally, the potential use of Fu-F in the treatment of other conditions, such as depression and anxiety, is an area of ongoing research.
合成方法
Fu-F can be synthesized using various methods, including the reaction of 3,4-dimethoxybenzaldehyde with 3-(2-furyl)propanoyl chloride in the presence of triethylamine to form 3-(2-furyl)propanoyl-3,4-dimethoxybenzaldehyde. This intermediate is then reacted with piperidine and acetic anhydride to form Fu-F. Other methods of synthesis include the reaction of 3,4-dimethoxybenzaldehyde with 3-(2-furyl)propanoic acid to form 3-(2-furyl)propanoyl-3,4-dimethoxybenzaldehyde, which is then reacted with piperidine and acetic anhydride to form Fu-F.
科学研究应用
Fu-F has been studied for its potential use as an analgesic in the treatment of severe pain. It has also been explored for its potential use in the treatment of opioid addiction. Fu-F has been shown to have a high affinity for the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. Studies have also shown that Fu-F has a lower risk of respiratory depression compared to fentanyl, which is a major concern with the use of opioids.
属性
IUPAC Name |
1-[3-(3,4-dimethoxybenzoyl)piperidin-1-yl]-3-(furan-2-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5/c1-25-18-9-7-15(13-19(18)26-2)21(24)16-5-3-11-22(14-16)20(23)10-8-17-6-4-12-27-17/h4,6-7,9,12-13,16H,3,5,8,10-11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDNFQVXJJUIQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2CCCN(C2)C(=O)CCC3=CC=CO3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-isobutyl-N-methyl-3-piperidinamine](/img/structure/B6028331.png)
![N-[(3-ethylisoxazol-5-yl)methyl]-3-(4-hydroxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6028337.png)

![3-[(cycloheptylamino)methyl]-1-(3,4-difluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6028345.png)
![3-({[4-(1-adamantyl)phenyl]amino}sulfonyl)-N-(4-bromophenyl)-4-methylbenzamide](/img/structure/B6028348.png)
![N,N-diethyl-2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6028380.png)
![4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-8-methyl-2-phenylquinoline](/img/structure/B6028386.png)
![1-{[7-[chloro(difluoro)methyl]-5-(2-furyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B6028391.png)
![1-[1-(allylsulfonyl)-3-piperidinyl]-4-(1,3-benzodioxol-5-ylmethyl)piperazine](/img/structure/B6028402.png)

![5-(4-ethoxyphenyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6028418.png)
![2-{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}isoxazolidine](/img/structure/B6028419.png)
![4-(1-cyclopentyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)benzonitrile](/img/structure/B6028422.png)
![N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)-2-(phenylthio)acetamide](/img/structure/B6028427.png)